molecular formula C9H12BrNO B1280900 5-Bromo-2-(tert-butoxy)pyridine CAS No. 850495-91-9

5-Bromo-2-(tert-butoxy)pyridine

Cat. No. B1280900
M. Wt: 230.1 g/mol
InChI Key: RJSAAFGYJWKOJU-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butoxy)pyridine is a chemical compound that is part of a broader class of brominated pyridines. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or optical properties. The presence of the bromine atom and the tert-butoxy group in the molecule suggests that it could be a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve various strategies, including oxidative cyclization and carbon-carbon coupling reactions. For instance, the oxidative cyclization of certain pyridine precursors in the presence of cobalt(II) has been shown to be an effective route to synthesize substituted pyridines . Similarly, carbon-carbon coupling reactions are pivotal in the synthesis of novel pyridine derivatives, as demonstrated by the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and related compounds . Although the specific synthesis of 5-Bromo-2-(tert-butoxy)pyridine is not detailed in the provided papers, these methods could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction and spectroscopic methods. For example, the structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined and compared with its regioisomer, revealing differences in the orientation of substituent groups and bond angles . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Brominated pyridines can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of a bromine atom typically makes these compounds reactive towards nucleophiles, allowing for the introduction of different substituents. Additionally, the tert-butoxy group could influence the reactivity and selectivity of the molecule in these reactions. The papers provided do not detail specific reactions of 5-Bromo-2-(tert-butoxy)pyridine, but insights can be drawn from related studies on brominated pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be studied using computational methods such as density functional theory (DFT). These studies can provide information on vibrational frequencies, chemical shifts, and non-linear optical properties, as seen in the analysis of 5-Bromo-2-(trifluoromethyl)pyridine . Additionally, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC) . The specific properties of 5-Bromo-2-(tert-butoxy)pyridine would likely be influenced by the electron-withdrawing effects of the bromine atom and the steric effects of the tert-butoxy group.

Scientific Research Applications

Synthesis and Structure in Organic Chemistry

5-Bromo-2-(tert-butoxy)pyridine finds application in the synthesis of various organic compounds. For example, a study by Kuhn, Al-Sheikh, and Steimann (2003) describes the synthesis and structure of a pyridinium ylide, showcasing the use of brominated compounds in creating complex organic structures (Kuhn, Al-Sheikh, & Steimann, 2003).

Catalysis and Reaction Mechanisms

The compound is utilized in catalysis and reaction studies. Wang et al. (2014) conducted a study on the Suzuki cross-coupling reaction using brominated salicylaldehyde, which is relevant to the use of 5-Bromo-2-(tert-butoxy)pyridine in similar reactions (Wang et al., 2014).

Spectroscopic and Optical Studies

The spectroscopic characterization of similar brominated pyridines has been studied for understanding their chemical behavior. A study by Vural and Kara (2017) on 5-Bromo-2-(trifluoromethyl)pyridine highlights the use of spectroscopic methods to analyze the compound's structure, which can be extrapolated to 5-Bromo-2-(tert-butoxy)pyridine (Vural & Kara, 2017).

Reactions with Phenols and Radicals

The reactivity of tert-butoxy radicals, closely related to 5-Bromo-2-(tert-butoxy)pyridine, with phenols has been studied by Das et al. (1981). This research provides insight into the chemical behavior of tert-butoxy compounds in different solvents (Das et al., 1981).

Magnetic Interaction Studies

Research on pyridine derivatives with tert-butyl groups, as in the case of 5-Bromo-2-(tert-butoxy)pyridine, includes studies on magnetic interactions. Kawakami, Tonegawa, and Ishida (2016) investigated pyridine-2,6-diyl dinitroxides, highlighting the significance of such compounds in magnetic studies (Kawakami, Tonegawa, & Ishida, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSAAFGYJWKOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479839
Record name 5-Bromo-2-(tert-butoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(tert-butoxy)pyridine

CAS RN

850495-91-9
Record name 5-Bromo-2-(tert-butoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(tert-butoxy)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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